molecular formula C10H7FN2 B15357669 2-Fluoro-3-(pyridin-2-yl)pyridine

2-Fluoro-3-(pyridin-2-yl)pyridine

Cat. No.: B15357669
M. Wt: 174.17 g/mol
InChI Key: FNUADNXZAXEMTJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-2-yl)pyridine is a fluorinated bipyridine derivative featuring a fluorine atom at the 2-position of one pyridine ring and a pyridin-2-yl substituent at the 3-position of the adjacent pyridine.

Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

2-fluoro-3-pyridin-2-ylpyridine

InChI

InChI=1S/C10H7FN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H

InChI Key

FNUADNXZAXEMTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-pyridin-2-ylpyridine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .

Another approach involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. These reactions often require the presence of a catalyst and are carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 2-fluoro-3-pyridin-2-ylpyridine may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-pyridin-2-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-fluoro-3-pyridin-2-ylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards these targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Fluoropyridine derivatives exhibit distinct properties depending on the position of fluorine and the nature of substituents. Key comparisons include:

2-Fluoro-3-(pyridin-2-yl)pyridine vs. 3-Fluoropyridine Derivatives 3-Fluoropyridine (e.g., 3-fluoropyridine-4-boronic acid) lacks the pyridin-2-yl substituent, reducing its capacity for chelation. Fluorine at the 3-position increases electron-withdrawing effects but may sterically hinder interactions compared to 2-fluorinated analogs .

Comparison with 2-Fluoro-3-(azetidinylmethoxy)pyridine The compound 2-[¹⁸F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine () replaces the pyridin-2-yl group with an azetidinylmethoxy chain. This modification enhances its specificity for nicotinic acetylcholine receptors (α4β2 subtype), achieving subnanomolar affinity . In contrast, the pyridin-2-yl group in the target compound may favor interactions with transition metals (e.g., osmium or ruthenium in half-sandwich complexes) .

Trifluoromethyl Pyridine Derivatives

  • Compounds like 2-(trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazoles () exhibit strong insecticidal activity due to the trifluoromethyl group’s hydrophobicity and metabolic stability. The target compound’s pyridin-2-yl group, however, prioritizes ligand-based applications over pesticidal activity .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Key Substituents Solubility Trends
This compound* Not reported ~190 (estimated) 2-Fluoro, 3-(pyridin-2-yl) Moderate in polar solvents
2-Fluoro-4-iodo-3-pyridinemethanol Not reported 279.01 2-Fluoro, 4-iodo, hydroxymethyl Low (hydrophobic substituents)
2-Acetyl-3-fluoropyridine Not reported 153.13 2-Acetyl, 3-fluoro High in DMSO, CHCl₃
3-Fluoro-4-(pyrrolidin-2-yl)pyridine Not reported 166.20 3-Fluoro, 4-pyrrolidinyl Moderate in aqueous buffers

*Estimated based on analogs in (melting points 268–287°C for substituted pyridines).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-3-(pyridin-2-yl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated pyridine precursors and boronic acids. For example, palladium-catalyzed coupling under inert conditions (argon/nitrogen) is critical to avoid side reactions. Fluorine substituents can sterically hinder coupling efficiency, requiring optimized ligand systems (e.g., XPhos) and elevated temperatures (80–100°C). Yields may vary based on solvent polarity; polar aprotic solvents like DMF enhance solubility but may promote decomposition if heated excessively .

Q. How does fluorine substitution at the 2-position affect the compound’s electronic properties?

  • Methodological Answer : Fluorine’s electronegativity induces electron-withdrawing effects, lowering the pKa of the pyridine nitrogen and altering its reactivity in nucleophilic substitution or coordination chemistry. Computational studies (e.g., DFT) are recommended to map charge distribution and predict sites for electrophilic attack. Experimentally, ¹⁹F NMR can track electronic changes by comparing chemical shifts with non-fluorinated analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the pyridine rings.
  • ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine environment.
  • X-ray crystallography : Resolve crystal packing and confirm regiochemistry (e.g., C–F bond length ≈ 1.34 Å) .

Advanced Research Questions

Q. How can contradictory data on catalytic efficiency in fluorinated pyridine synthesis be resolved?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials or inconsistent catalyst activation. To address this:

  • Quality Control : Use HPLC or GC-MS to verify precursor purity.
  • Kinetic Studies : Monitor reaction progress via in situ IR or UV-Vis. For example, fractional-order dependence on catalyst concentration (slope = 0.49 in log kobs vs log [catalyst] plots) suggests complex mechanistic pathways, requiring stepped-variable experiments .
  • Reproducibility : Standardize solvent drying (e.g., molecular sieves) and catalyst pre-activation (e.g., reduction under H₂).

Q. What strategies optimize regioselective functionalization of this compound for drug discovery?

  • Methodological Answer :

  • Directing Groups : Install temporary protecting groups (e.g., Boc on pyridine nitrogen) to steer C–H activation toward specific positions.
  • Metal-Mediated Coupling : Use Pd(0)/Ni(0) catalysts with chelating ligands to favor ortho/meta selectivity. For example, bulky ligands like SPhos enhance meta-substitution in trifluoromethylation reactions .
  • Table 1 : Regioselectivity under varying conditions:
Catalyst SystemSolventTemperatureMajor ProductYield
Pd(OAc)₂/XPhosToluene100°CMeta-CF₃72%
Ni(COD)₂/dppfDMF80°COrtho-SO₂Me65%

Q. How does this compound interact with biological targets, and what techniques validate these interactions?

  • Methodological Answer : Fluorinated pyridines often act as enzyme inhibitors or receptor ligands due to their mimicry of natural substrates.

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd). For example, fluorine’s role in enhancing binding to nicotinic acetylcholine receptors can be quantified via competitive displacement assays with radiolabeled ligands (e.g., [³H]-epibatidine) .
  • Structural Biology : Co-crystallize the compound with target proteins (e.g., kinases) to identify hydrogen-bonding interactions involving the fluorine atom. Synchrotron radiation (λ = 0.98 Å) improves resolution for halogen-bond analysis .

Q. What are the key challenges in interpreting SAR (Structure-Activity Relationship) data for fluorinated pyridine derivatives?

  • Methodological Answer :

  • Lipophilicity vs Solubility : Fluorine increases logP but may reduce aqueous solubility. Balance via Hammett plots to correlate substituent effects with bioactivity.
  • Metabolic Stability : Use hepatic microsome assays to identify vulnerable sites (e.g., para-fluorine vs pyridyl nitrogen). Introduce electron-donating groups (e.g., -OMe) to slow oxidative degradation .

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